Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid
Description
This compound is a racemic bicyclic structure featuring a pyridine ring fused with a dioxolane moiety and a methano bridge. The tert-butoxycarbonyl (Boc) group at position 5 acts as a protective group for amines, while the carboxylic acid at position 6 enhances reactivity in coupling reactions. Its stereochemical complexity (3aR,4S,6S,7S,7aS) and rigid bicyclic framework make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug candidates .
Properties
IUPAC Name |
(1S,2S,6R,7R,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-8-6-7(9(16)12(17)18)10-11(8)21-15(4,5)20-10/h7-11H,6H2,1-5H3,(H,17,18)/t7-,8+,9-,10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSMWHUTRPDMIY-HPENLJRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3CC(C2O1)N(C3C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H]3C[C@H]([C@H]2O1)N([C@@H]3C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C15H23NO6
- Molecular Weight : 313.35 g/mol
- CAS Number : 1290626-79-7
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains. The presence of the tert-butoxycarbonyl group is believed to enhance its lipophilicity, potentially improving membrane permeability and bioactivity.
- Anticancer Potential : Research has suggested that compounds with similar structures may interact with cellular pathways involved in cancer progression. For instance, studies on related pyridine derivatives have shown inhibition of cell proliferation in cancer cell lines.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Neuroprotective | Decreased oxidative stress markers |
Antimicrobial Studies
In a study published in 2022, derivatives of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, suggesting a promising lead for further development as an antimicrobial agent.
Anticancer Research
A study conducted by Zhang et al. (2023) investigated the effects of structurally related compounds on human breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression at micromolar concentrations. The mechanism was linked to the activation of caspase pathways.
Neuroprotective Mechanisms
Research by Lee et al. (2023) demonstrated that similar compounds could protect against neurotoxicity induced by glutamate in neuronal cultures. The study highlighted the role of these compounds in reducing reactive oxygen species (ROS) levels and preserving mitochondrial function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other bicyclic Boc-protected heterocycles. Key comparisons include:
Physicochemical Properties
- Boc Group Stability: The Boc group in the target compound is less prone to acidic hydrolysis compared to its furopyrrole analogue (SY124235) due to steric shielding by the methano bridge .
- Solubility : The carboxylic acid group enhances aqueous solubility relative to ester derivatives (e.g., SY127211), which are more lipophilic .
- Stereochemical Complexity: The methano bridge imposes greater rigidity than the spirocyclic compound (CAS 1263178-47-7), influencing binding affinity in chiral environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
